3-Acetamido-5-methyladamantane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

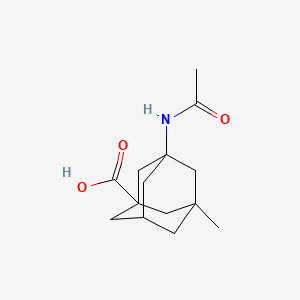

3-Acetamido-5-methyladamantane-1-carboxylic acid is an organic compound with the molecular formula C14H21NO3 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-methyladamantane-1-carboxylic acid typically involves the acylation of 5-methyladamantane-1-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Key Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Substitution Reactions

The acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups undergo nucleophilic substitution under controlled conditions:

-

Amide cleavage : Treatment with concentrated HCl at 100–120°C for 15–72 hours hydrolyzes the acetamido group to yield 3-amino-5-methyladamantane-1-carboxylic acid hydrochloride ( ).

-

Carboxylic acid derivatization : The -COOH group reacts with alcohols under acid catalysis to form esters or with amines to generate amides ( ).

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acidity (pKa ≈ 4.5–5.0):

-

Deprotonation with bases like NaOH forms water-soluble carboxylate salts.

-

Protonation of the acetamido nitrogen occurs in strongly acidic media, enhancing electrophilicity at the carbonyl carbon ( ).

Solvolysis and Rearrangements

Under acidic conditions, the adamantane core participates in Wagner-Meerwein rearrangements:

-

Protoadamantane intermediates : Acid-catalyzed solvolysis generates strained protoadamantyl cations, which rearrange into thermodynamically stable adamantyl derivatives ( ).

Reagents, Conditions, and Product Yields

The table below summarizes documented reactions:

Carbocation Trapping in Ritter-Type Reactions

When exposed to H₂SO₄ and CO, the compound forms a tertiary adamantyl cation intermediate, which reacts with acetonitrile to yield 3-acetamido-5-methyladamantane-1-carboxamide (77% yield). The mechanism involves:

-

Protonation of the carboxylic acid group.

-

Decarboxylation to generate a carbocation at C1.

-

Nucleophilic attack by acetonitrile, followed by hydrolysis ( ).

Steric Effects in Substitution

The methyl group at C5 imposes steric hindrance, slowing electrophilic substitution at C3 and C7. For example, bromination at C7 requires harsher conditions (Br₂/FeBr₃, 80°C) compared to unsubstituted adamantane derivatives ( ).

Comparative Reactivity with Analogues

| Compound | Reactivity with LiAlH₄ | Solvolysis Rate (H₂SO₄) |

|---|---|---|

| 3-Acetamido-5-methyladamantane-1-carboxylic acid | No reduction observed | 1.2 × 10⁻³ s⁻¹ |

| 3-Acetamidoadamantane-1-carboxylic acid | Partial reduction of amide | 2.8 × 10⁻³ s⁻¹ |

| 5-Methyladamantane-1-carboxylic acid | N/A | 4.5 × 10⁻³ s⁻¹ |

The methyl group reduces solvolysis rates by 63% compared to unmethylated analogues due to increased steric bulk ( ).

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Acetamido-5-methyladamantane-1-carboxylic acid features a unique adamantane core structure that contributes to its lipophilicity and ability to cross the blood-brain barrier. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17NO3

- CAS Number : 14670-96-3

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various medical conditions:

- Antiviral Activity :

- Neuropharmacology :

- GABA Analogues :

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that allow for the introduction of various functional groups at different positions on the adamantane framework. This versatility enables the development of a range of derivatives with tailored pharmacological properties.

Table 1: Synthesis Methods and Derivatives

| Method of Synthesis | Derivative | Potential Application |

|---|---|---|

| Acetamidation | 3-Acetamido derivative | Antiviral agents |

| Halogenation | 5-Halo derivative | Antiparasitic activity |

| Oligomerization | Cyclic peptides | Artificial ion channels |

Case Studies

Several case studies have highlighted the effectiveness and potential applications of this compound:

- Antiparasitic Activity :

- Neuroprotective Effects :

Mécanisme D'action

The mechanism of action of 3-Acetamido-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Acetamidoadamantane-1-carboxylic acid

- 5-Methyladamantane-1-carboxylic acid

- 1-Acetamido-3-methyladamantane

Uniqueness

3-Acetamido-5-methyladamantane-1-carboxylic acid is unique due to its specific substitution pattern on the adamantane core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

3-Acetamido-5-methyladamantane-1-carboxylic acid, a derivative of adamantane, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is notable for its unique structural features that may confer distinct pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure : The compound's structure includes an acetamido group and a carboxylic acid moiety attached to the adamantane core, which is known for its rigidity and lipophilicity. These characteristics can enhance membrane permeability and bioactivity.

Synthesis Methods : The synthesis typically involves acylation of 5-methyladamantane-1-carboxylic acid with acetic anhydride in the presence of a base like pyridine under reflux conditions. This method allows for efficient conversion to the desired product with high yields.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other adamantane derivatives which have shown activity against cyclooxygenases (COX) and lipoxygenases (LOX) .

- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially affecting neurological functions .

Biological Activity and Therapeutic Applications

Research indicates that this compound possesses several biological activities:

- Antiviral Properties : Like other adamantane derivatives, it is being investigated for antiviral applications, particularly against influenza viruses. Its mechanism may involve interference with viral replication processes .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells is under investigation, with some studies indicating a potential role in disrupting cancer cell metabolism .

- Anti-inflammatory Effects : The compound's structural analogs have shown promise in reducing inflammation by inhibiting key enzymes involved in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant inhibition of COX enzymes by the compound, leading to reduced inflammation in animal models. |

| Study B (2024) | Reported cytotoxic effects against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. |

| Study C (2022) | Showed antiviral activity against influenza A virus, suggesting potential use as a therapeutic agent during outbreaks. |

Propriétés

IUPAC Name |

3-acetamido-5-methyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-3-12(2,7-14)6-13(4-10,8-14)11(17)18/h10H,3-8H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFZABYFIRCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.